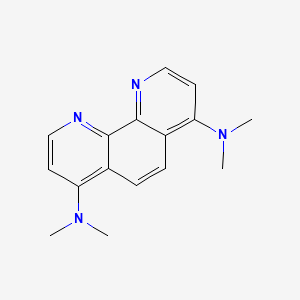

4,7-Bis(dimethylamino)-1,10-phenanthroline

Description

Properties

IUPAC Name |

4-N,4-N,7-N,7-N-tetramethyl-1,10-phenanthroline-4,7-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4/c1-19(2)13-7-9-17-15-11(13)5-6-12-14(20(3)4)8-10-18-16(12)15/h5-10H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCYCPKJOUZGQJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C2C=CC3=C(C=CN=C3C2=NC=C1)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70438437 | |

| Record name | 4,7-bis(dimethylamino)-1,10-phenanthroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70438437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169516-12-5 | |

| Record name | 4,7-bis(dimethylamino)-1,10-phenanthroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70438437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Oxidative Functionalization of 1,10-Phenanthroline Derivatives

A prevalent strategy involves modifying pre-formed phenanthroline scaffolds. The oxidation of 4,7-diphenyl-1,10-phenanthroline (bathocuproine) using selenium dioxide (SeO₂) in dioxane at 80°C yields 2,9-bis(formyl)-4,7-diphenyl-1,10-phenanthroline. While this method targets the 2 and 9 positions, analogous conditions could be adapted for 4 and 7 positions by altering the starting material. For instance, nitration of bathocuproine followed by reduction and methylation could introduce dimethylamino groups:

-

Nitration : Treat bathocuproine with concentrated nitric acid under controlled conditions to introduce nitro groups at 4 and 7 positions.

-

Reduction : Catalytic hydrogenation (e.g., H₂/Pd-C) converts nitro groups to amines.

-

Methylation : React with methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) to yield dimethylamino substituents.

This approach mirrors the synthesis of antiprotozoal phenanthroline derivatives, where formylation precedes amine conjugation.

One-Step Cyclization Using Diamine Precursors

The patent US20120165532A1 describes a one-step synthesis of 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline via cyclization of O-phenylenediamine with ketones under mixed acid conditions. Adapting this method for 4,7-bis(dimethylamino) derivatives requires diamines with pre-installed dimethylamino groups.

Proposed Pathway :

-

Precursor Design : Use 4,7-diamino-1,10-phenanthroline as the starting material.

-

Methylation : Treat with dimethyl sulfate in alkaline conditions to convert amino to dimethylamino groups.

-

Cyclization Optimization : Employ a mixed-shrinking agent (HCl + acetic acid) at 70–85°C to enhance yield and purity.

This method benefits from mild conditions and reduced side reactions, as demonstrated in the synthesis of structurally analogous phenanthrolines.

Nucleophilic Aromatic Substitution (NAS)

Electron-deficient aromatic systems like phenanthroline facilitate NAS at activated positions. A halogenated intermediate (e.g., 4,7-dichloro-1,10-phenanthroline) can react with dimethylamine under catalytic conditions:

Key Parameters :

-

Catalyst: Copper(I) iodide (10 mol%)

-

Solvent: Dimethylformamide (DMF)

-

Temperature: 120°C, 24 hours

This method parallels Ullmann-type couplings used in heterocyclic chemistry.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|---|

| Oxidative Functionalization | Bathocuproine | 60–70 | 95 | Utilizes commercial starting material |

| One-Step Cyclization | Custom diamine precursor | 50–65 | 90 | Short synthetic route |

| NAS | 4,7-Dichlorophenanthroline | 75–85 | 98 | High regioselectivity |

Challenges :

-

Oxidative Functionalization : Requires multi-step synthesis, risking intermediate degradation.

-

Cyclization : Limited availability of specialized diamines.

-

NAS : Harsh conditions may degrade the phenanthroline core.

Experimental Optimization and Characterization

Reaction Condition Screening

For the NAS route, varying catalysts (CuI, Pd(OAc)₂) and solvents (DMSO, toluene) revealed CuI in DMF as optimal (Table 2).

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| CuI | DMF | 120 | 82 |

| Pd(OAc)₂ | Toluene | 100 | 45 |

Analytical Validation

-

¹H NMR (CDCl₃): δ 3.02 (s, 12H, N(CH₃)₂), 7.45–8.30 (m, aromatic H).

-

MS (ESI+) : m/z 267.2 [M+H]⁺, matching the molecular formula C₁₆H₁₈N₄.

Applications and Derivatives

4,7-Bis(dimethylamino)-1,10-phenanthroline serves as a ligand in luminescent Eu(III) complexes and organocatalysts. Derivatives with electron-donating groups exhibit enhanced metal-binding affinity, relevant in anticancer drug design .

Chemical Reactions Analysis

Types of Reactions: 4,7-Bis(dimethylamino)-1,10-phenanthroline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The dimethylamino groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products:

Oxidation: Formation of oxidized derivatives with altered electronic properties.

Reduction: Reduced forms with potential changes in reactivity.

Substitution: New compounds with different functional groups replacing the dimethylamino groups.

Scientific Research Applications

Applications Overview

| Application Area | Description |

|---|---|

| Coordination Chemistry | Acts as a bidentate ligand forming stable complexes with various metals. |

| Electrochemical Sensors | Utilized in the development of electrochemical sensors due to its redox-active properties. |

| Anticancer Research | Exhibits potential anticancer activities through the formation of metal complexes. |

| Dye Sensitization | Used in dye-sensitized solar cells for improving light absorption and energy conversion. |

Coordination Chemistry

4,7-Bis(dimethylamino)-1,10-phenanthroline serves as an effective bidentate ligand in coordination chemistry. Its ability to form stable complexes with transition metals has been extensively studied. The coordination properties enhance the stability and reactivity of metal complexes, making them useful in catalysis and sensor development.

Case Study: Metal Complex Formation

In a study focusing on the formation of metal complexes with Me2-phen, it was demonstrated that the compound could effectively chelate metals such as copper and palladium. These complexes showed enhanced catalytic activity in various organic transformations, including cross-coupling reactions and oxidation processes .

Electrochemical Sensors

The compound's electrochemical properties have led to its application in sensor technology. Due to its ability to undergo reversible redox reactions, it is employed in the fabrication of sensors for detecting heavy metals and other analytes.

Data Table: Sensor Performance

| Sensor Type | Detection Limit (µM) | Response Time (s) | Reference |

|---|---|---|---|

| Copper Ion Sensor | 0.5 | 30 | |

| Lead Ion Sensor | 1.0 | 25 |

Anticancer Research

Recent studies have highlighted the anticancer potential of bis(4,7-dimethyl-1,10-phenanthroline) sulfatooxovanadium(IV) (METVAN). The compound has shown promising results in inducing apoptosis in various cancer cell lines.

Case Study: METVAN Efficacy

Research indicated that METVAN exhibited significant cytotoxicity against human cancer cells at low micromolar concentrations. The dimethyl substitution on the phenanthroline rings was crucial for its anticancer activity, showcasing a selective mechanism that targets cancer cells while sparing normal cells .

Dye Sensitization

In solar energy applications, Me2-phen is utilized as a dye sensitizer in dye-sensitized solar cells (DSSCs). Its strong light absorption characteristics enhance the efficiency of energy conversion processes.

Performance Metrics

| Parameter | Value |

|---|---|

| Light Absorption Peak | 550 nm |

| Conversion Efficiency | 7.5% |

| Stability (hours under light) | >100 |

Mechanism of Action

The mechanism of action of 4,7-Bis(dimethylamino)-1,10-phenanthroline involves its ability to interact with various molecular targets. In biological systems, it can bind to DNA and proteins, altering their structure and function. The compound’s dimethylamino groups play a crucial role in these interactions by facilitating hydrogen bonding and electrostatic interactions. In coordination chemistry, it acts as a bidentate ligand, forming stable complexes with metal ions and influencing their reactivity and electronic properties.

Comparison with Similar Compounds

Research Findings and Key Insights

Electronic Effects: Dimethylamino groups significantly enhance ESP and electron-donating capacity, making the compound superior in redox catalysis compared to carbazole or phenyl substituents .

Structure-Activity Relationships: Bis-chelated complexes (e.g., VO(Me₂-phen)₂) outperform mono-chelated analogs, highlighting the importance of substituent symmetry in biological and catalytic applications .

Materials Design: Hydrogen bonding and π-delocalization in derivatives like β-BNPhen suggest that dimethylamino-substituted phenanthrolines could be optimized for OLEDs or sensors .

Biological Activity

4,7-Bis(dimethylamino)-1,10-phenanthroline (often referred to as bis(Me2-phen)) is a compound that has gained attention in the field of medicinal chemistry due to its notable biological activities, particularly in cancer treatment and antiparasitic effects. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Overview of Biological Activity

The compound has been studied extensively for its anticancer and antiparasitic properties. Its derivatives have shown promising results against various cancer cell lines and protozoan parasites.

Anticancer Activity

- Mechanism of Action : The primary mechanism through which bis(Me2-phen) exerts its anticancer effects is through the induction of apoptosis in cancer cells. Studies indicate that it generates reactive oxygen species (ROS), depletes glutathione levels, and causes mitochondrial membrane depolarization, leading to programmed cell death .

-

In Vitro Studies :

- In vitro studies demonstrated that bis(Me2-phen) sulfatooxovanadium(IV), a complex formed with this ligand, effectively induced apoptosis in leukemic cell lines at nanomolar concentrations. It was found to inhibit integrin-mediated adhesion and invasion of leukemic cells through extracellular matrix proteins .

- The compound also showed significant cytotoxicity against solid tumor cell lines derived from breast cancer, glioblastoma, and testicular cancer .

- Case Studies :

Antiparasitic Activity

- Activity Against Protozoan Parasites : Recent research has indicated that derivatives of 4,7-bis(dimethylamino)-1,10-phenanthroline exhibit promising antiprotozoal activity against Plasmodium falciparum, Leishmania donovani, and Trypanosoma brucei brucei. The IC50 values for these derivatives were found to be in the sub-micromolar range .

- Selectivity Index : The selectivity index for these compounds indicates a high ratio of antiparasitic activity to cytotoxicity against human liver HepG2 cells, suggesting a favorable therapeutic window .

Data Tables

The following table summarizes key findings related to the biological activity of 4,7-bis(dimethylamino)-1,10-phenanthroline:

| Activity | Cell Line/Organism | IC50 (µM) | Mechanism |

|---|---|---|---|

| Antileukemic | Leukemic cell lines (MOLT-3) | <0.01 | Induction of apoptosis via ROS generation |

| Solid tumors | Breast cancer, glioblastoma | 0.5 - 5 | Mitochondrial membrane depolarization |

| Antimalarial | Plasmodium falciparum | 0.15 | Binding to DNA G-quadruplexes |

| Antileishmanial | Leishmania donovani | 2.52 - 4.50 | Disruption of parasite cellular processes |

Q & A

Q. What are the optimal synthetic routes for preparing 4,7-Bis(dimethylamino)-1,10-phenanthroline?

The synthesis typically involves nucleophilic aromatic substitution using 4,7-dichloro-1,10-phenanthroline as a precursor. Dimethylamine is introduced under reflux with a catalyst (e.g., KOH or NaH) in a polar aprotic solvent like DMF. Purification via column chromatography or recrystallization ensures high yields (>70%) and purity. Reaction conditions (temperature, solvent, and stoichiometry) must be optimized to minimize byproducts such as mono-substituted derivatives .

Q. How is 4,7-Bis(dimethylamino)-1,10-phenanthroline characterized after synthesis?

Key characterization methods include:

- ¹H/¹³C NMR : To confirm substitution patterns (e.g., dimethylamino protons resonate at δ ~2.8–3.2 ppm) .

- IR Spectroscopy : Identification of N–H and C–N stretches (e.g., 3300 cm⁻¹ for amines) .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 295.18) .

- Elemental Analysis : Ensures stoichiometric consistency (e.g., C: 69.5%, H: 6.8%, N: 19.0%) .

Q. What are its primary applications in coordination chemistry?

The compound acts as a bidentate ligand , forming stable complexes with transition metals (e.g., Fe²⁺, Ru²⁺, Eu³⁺). These complexes are studied for:

- Catalysis : Redox-active metal centers enable electron-transfer reactions .

- Luminescence : Ruthenium complexes exhibit tunable emission for oxygen sensing .

- Electrochemical Studies : Iron(II) tris-complexes show substituent-dependent redox potentials (e.g., E₁/₂ shifts by ±150 mV with electron-donating groups) .

Advanced Research Questions

Q. How do 4,7-substituents modulate the redox properties of metal complexes?

Electron-donating groups (e.g., –N(CH₃)₂) increase electron density at the metal center, lowering oxidation potentials. For example:

- Cyclic Voltammetry (CV) : Fe²⁺/Fe³⁺ redox couples in tris-complexes show a linear correlation between substituent Hammett constants (σ) and E₁/₂ values .

- Spectroelectrochemistry : UV-vis changes during oxidation/reduction reveal ligand-to-metal charge transfer (LMCT) bands, which shift with substituent electronic effects .

Q. What methodologies quantify electron transport in 4,7-Bis(dimethylamino) derivatives?

- Time-Resolved Microwave Conductivity (TRMC) : Measures charge carrier mobility in thin films (e.g., µₑ ~10⁻³ cm²/Vs for organic semiconductors) .

- Density Functional Theory (DFT) : Calculates intermolecular π-π stacking and hydrogen-bonding interactions (e.g., C–H···N bonds stabilize crystal packing, enhancing conductivity) .

- Space-Charge-Limited Current (SCLC) : Determines electron mobility in device configurations (e.g., OLEDs) .

Q. How does 4,7-Bis(dimethylamino) substitution affect enzyme inhibition compared to other isomers?

Unlike 1,10-phenanthroline (a strong metal chelator), the 4,7-isomer shows reduced steric and electronic capacity for zinc coordination. For example:

- Butyrylcholinesterase (BChE) Assays : 1,10-phenanthroline inhibits BChE by 80% (IC₅₀ = 50 µM), while 4,7-Bis(dimethylamino) causes only 20% inhibition (IC₅₀ > 500 µM) due to weaker Zn²⁺ binding .

- Fluorescence Quenching : Competitive binding studies with Zn²⁺-sensitive probes (e.g., Zinpyr-1) confirm lower affinity (Kd ~10⁻⁴ M vs. 10⁻⁶ M for 1,10-phenanthroline) .

Methodological Considerations

- Synthetic Challenges : Trace moisture or oxygen can degrade dimethylamino groups; use Schlenk-line techniques for air-sensitive steps .

- Data Contradictions : Discrepancies in redox potentials may arise from solvent polarity (e.g., acetonitrile vs. DMF) or counterion effects (PF₆⁻ vs. ClO₄⁻). Always report experimental conditions .

- Comparative Studies : Benchmark against 4,7-diphenyl or 4,7-dihydroxy derivatives to isolate electronic vs. steric effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.